molecular formula C11H15N5 B3043533 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine CAS No. 885499-56-9

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Cat. No.: B3043533
CAS No.: 885499-56-9
M. Wt: 217.27 g/mol
InChI Key: SOYJTCRGELSHIV-UHFFFAOYSA-N
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Description

“1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine” is a compound that has been studied for its potential as an inhibitor of protein kinase B (PKB or Akt), which is a key component of intracellular signaling pathways regulating growth and survival . This compound is part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines series . The structure is optimized by varying the linker group between the piperidine and the lipophilic substituent .

Scientific Research Applications

Cancer Research and Antitumor Agents

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine has shown potential in cancer research, particularly as an inhibitor of Protein Kinase B (Akt). Protein Kinase B is a key component in intracellular signaling pathways related to growth and survival, often deregulated in cancer. Studies have indicated that derivatives of this compound can act as potent, orally bioavailable inhibitors of PKB, impacting tumor growth in xenograft models (McHardy et al., 2010).

Organic Synthesis and Crystallography

The compound's relevance extends to organic chemistry, particularly in the synthesis of various complex molecules. For instance, its derivatives have been used in the synthesis of substituted pyrimidine imines and thiazolidinones, which were later evaluated for their antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, its crystal structure has been studied to understand its molecular interactions and conformations, which is crucial for designing new molecules with specific properties (Gehringer et al., 2014).

Synthesis of Pyrrolo[2,3-d]pyrimidines

This compound is also significant in the synthesis of a variety of pyrrolo[2,3-d]pyrimidines. For example, it has been used in phosphorus pentoxide-mediated reactions to synthesize different pyrrolo[2,3-d]pyrimidin-4-amines, which have applications in the development of pesticides (Jørgensen, Girgis, & Pedersen, 1985).

Antimicrobial and Antibacterial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antibacterial activities. For instance, certain piperidine-containing pyrimidine imines and thiazolidinones have shown significant antibacterial properties, contributing to the ongoing research in the field of antimicrobial drugs (Merugu, Ramesh, & Sreenivasulu, 2010).

Mechanism of Action

Target of Action

The primary target of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When extracellular growth factors bind to tyrosine receptor kinases at the cell surface, it leads to the activation of PI3K . This in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has a significant impact on the molecular and cellular effects of PKB’s action.

Future Directions

The compound has shown promise as a potential antitumor agent due to its ability to inhibit PKB, a kinase frequently deregulated in cancer . Future research could focus on further optimizing the compound’s structure to improve its bioavailability and selectivity for PKB .

Biochemical Analysis

Biochemical Properties

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine interacts with PKB, providing ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The nature of these interactions involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by modulating signaling through PKB . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PKB promotes both cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PKB, leading to enzyme inhibition . This results in changes in gene expression and impacts several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Temporal Effects in Laboratory Settings

It is known that the compound is a potent and orally bioavailable inhibitor of PKB

Dosage Effects in Animal Models

Early studies have shown that representative compounds strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Metabolic Pathways

The metabolic pathways involving this compound are centered around its interaction with PKB

Transport and Distribution

Current knowledge suggests that its effects are primarily localized to areas where PKB signaling is active .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with PKB

Properties

IUPAC Name

1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYJTCRGELSHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (57 mg, 0.18 mmol) was added HCl (1 ml, 4M solution in dioxane, 4 mmol). The solution was stirred at room temperature for 1 hour, and then diethyl ether was added (4 ml). The ethereal layer was discarded and the solid triturated with a further portion of ether (4 ml) and dried [product mass 27 mg]. A portion of the product was dissolved in methanol, absorbed onto an acidic resin SCX-2 cartridge, and the free base was eluted with 1M ammonia in methanol. LC/MS (LCT) Rt 0.81 [M+H]+ 218
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.